2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol

Beschreibung

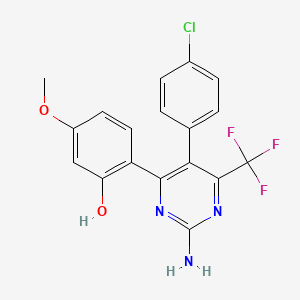

This compound features a pyrimidine core substituted with an amino group, a 4-chlorophenyl group, and a trifluoromethyl group at positions 2, 5, and 6, respectively. The pyrimidine ring is further linked to a phenol moiety with a methoxy group at position 4.

Eigenschaften

IUPAC Name |

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-27-11-6-7-12(13(26)8-11)15-14(9-2-4-10(19)5-3-9)16(18(20,21)22)25-17(23)24-15/h2-8,26H,1H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXJSULLFXAEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Substitution reactions: Introduction of the 4-chlorophenyl and trifluoromethyl groups can be done via nucleophilic aromatic substitution.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Substitution: Halogenation and nitration reactions can introduce additional functional groups, using reagents like chlorine gas or nitric acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study demonstrated that the compound could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibacterial agents. In vitro assays have shown that it can disrupt bacterial cell wall synthesis, leading to cell death .

Neurological Applications

Another area of interest is the compound's potential as a neuroprotective agent. Preliminary findings suggest that it may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. Studies focusing on its interaction with NMDA receptors have highlighted its role as a positive allosteric modulator, which could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the pyrimidine and phenol rings. Key examples include:

Key Observations :

- Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl-substituted analogs like the compound in . This substitution is common in optimizing pharmacokinetic properties .

- Chlorophenyl vs.

- Phenol Substituents: The 5-methoxyphenol moiety in the target compound likely improves solubility compared to halogenated benzyloxy groups (e.g., 4-fluorophenylmethoxy in ), which could reduce polarity .

Crystallographic and Conformational Analysis

- Dihedral Angles and Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine , dihedral angles between the pyrimidine and aryl rings range from 5.2° to 86.1°, influencing molecular planarity. The target compound’s methoxyphenol group may adopt a similar conformation, affecting crystal packing and intermolecular interactions.

- Weak Interactions : Analogs in exhibit stabilization via C–H⋯O and C–H⋯π bonds. The trifluoromethyl group in the target compound may introduce additional dipole interactions, altering solubility and crystallization behavior.

Biologische Aktivität

The compound 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClFNO

- SMILES Notation : CC(C1=C(C=CC(=C1)O)C(=N(C2=C(N=C(N2)C(Cl)=C(C=C2)F(F)(F)))C(=O)N(C3=C(C=CC(=C3)Cl)C(F)(F)F)=O)=O)

This compound features a pyrimidine ring, which is known for its pharmacological significance, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In a study evaluating various pyrimidine derivatives, including our compound, it was found that they could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated that it exhibits inhibitory effects against several bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that it can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE is critical as it leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies, where it was shown to reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

- Enzyme Inhibition Studies :

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.